molecular formula C19H24N2O4S B5520886 4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5520886
M. Wt: 376.5 g/mol
InChI Key: HCZIOEFTKFXEFV-DEDYPNTBSA-N
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Description

4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a dimethoxyphenyl group, and a benzenesulfonamide moiety

Scientific Research Applications

4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It may be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and in various industrial processes.

Preparation Methods

The synthesis of 4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 3,4-dimethoxybenzaldehyde in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides and derivatives with different substituents. For example:

  • 4-tert-butyl-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide
  • 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct reactivity and potential uses.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)15-7-9-16(10-8-15)26(22,23)21-20-13-14-6-11-17(24-4)18(12-14)25-5/h6-13,21H,1-5H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZIOEFTKFXEFV-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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